Nafcillin Penilloic Acid (Mixture of Diastereomers)

説明

Formation from Nafcillin via Hydrolytic Degradation

The primary route for the generation of nafcillin penilloic acid involves the hydrolytic opening of the β-lactam ring, a reaction catalyzed by both enzymatic and environmental factors. Under aqueous conditions, the lactam bond (C–N) in nafcillin undergoes nucleophilic attack by water molecules, leading to ring cleavage and the formation of a penicilloic acid intermediate. This process is accelerated in acidic environments, where protonation of the lactam nitrogen enhances electrophilicity. Structural analyses using nuclear magnetic resonance (NMR) and mass spectrometry (MS) have confirmed that the resultant penilloic acid retains the naphthamide and thiazolidine carboxylate moieties of the parent compound while acquiring a secondary amine group at the former lactam position.

A notable study isolated a dimeric degradation product (C~36~H~37~N~3~O~9~S, m/z 688.1) formed via intramolecular thiol-mediated crosslinking following initial β-lactam hydrolysis. This dimerization highlights the reactivity of the sulfhydryl group in the thiazolidine ring under prolonged storage conditions. The reaction mechanism proceeds through:

- Hydrolysis of the β-lactam ring to form penicilloic acid.

- Nucleophilic attack by the thiol group on a second nafcillin molecule.

- Rearrangement and stabilization of the dimeric structure.

Table 1: Key degradation conditions and products of nafcillin

| Condition | Degradation Rate Constant (k, min⁻¹) | Major Products |

|---|---|---|

| Acidic (pH 4) | 0.1603 | Penilloic acid, dimeric impurity |

| Neutral (pH 7) | 0.0039 | Penilloic acid |

| Alkaline (pH 10) | 0.0485 | Penilloic acid, oxidized derivatives |

Data adapted from stability studies under varying pH conditions.

Enzymatic vs. Non-enzymatic Degradation Mechanisms

Nafcillin penilloic acid formation occurs through divergent pathways depending on the catalytic environment:

Enzymatic Degradation : Hepatic cytochrome P-450 (CYP) enzymes, particularly CYP3A4, indirectly influence nafcillin metabolism by inducing oxidative stress that accelerates hydrolytic degradation. While nafcillin itself is a known CYP3A4 inducer—evidenced by its 2.8-fold increase in nifedipine clearance—the penilloic acid metabolite does not exhibit direct enzymatic interactions. Instead, CYP-mediated oxidation of the naphthamide side chain may predispose the β-lactam ring to hydrolysis.

Non-enzymatic Degradation : Hydrolysis dominates in extracellular environments, with rates modulated by temperature, pH, and metal ions. Zinc ions (Zn²⁺) at 5 mg·L⁻¹ increase degradation efficiency to 100% within 60 minutes at neutral pH by coordinating with the lactam carbonyl oxygen, polarizing the bond, and facilitating nucleophilic attack. Comparative studies show non-enzymatic pathways yield 3–5 times more penilloic acid than hepatic metabolism under physiological conditions.

Table 2: Catalytic effects on nafcillin hydrolysis

| Catalyst | Degradation Rate Increase (vs. control) | Proposed Mechanism |

|---|---|---|

| Zn²⁺ (5 mg·L⁻¹) | 25.6× | Lactam polarization |

| Fe³⁺ (2 mg·L⁻¹) | 8.3× | Redox cycling, ROS generation |

| CYP3A4 induction | 2.8× | Oxidative stress |

ROS = reactive oxygen species. Data synthesized from enzymatic and abiotic studies.

Comparative Analysis with Other Penicillin Metabolites

Nafcillin penilloic acid exhibits distinct structural and metabolic features compared to derivatives from related β-lactams:

Flucloxacillin Penilloic Acid : Unlike nafcillin’s naphthamide group, flucloxacillin contains a 3-(2-chloro-6-fluorophenyl)-5-methyl-isoxazole carboxamide moiety. This electron-withdrawing substituent reduces hydrolysis rates; flucloxacillin’s neutral pH degradation constant (k = 0.0017 min⁻¹) is 2.3-fold lower than nafcillin’s. Both compounds form diastereomeric penilloic acids due to chiral centers in the thiazolidine ring.

Benzylpenicillin Penicilloic Acid : The absence of nafcillin’s ethoxy-naphthamide group simplifies degradation pathways. Benzylpenicillin undergoes rapid hydrolysis (k = 0.42 min⁻¹ at pH 4) but does not form dimeric impurities, as its phenylacetamide side chain lacks reactive thiols.

Ampicillin Penilloic Acid : The primary amine in ampicillin’s side chain participates in intramolecular cyclization, yielding piperazine-2,5-dione derivatives—a pathway absent in nafcillin due to steric hindrance from the naphthamide group.

Table 3: Structural determinants of penicillin degradation kinetics

| Penicillin | Key Substituent | Hydrolysis Rate (k, min⁻¹) | Dimerization Potential |

|---|---|---|---|

| Nafcillin | 2-Ethoxynaphthamide | 0.1603 (pH 4) | High |

| Flucloxacillin | Chloro-fluorophenyl | 0.0017 (pH 7) | Moderate |

| Benzylpenicillin | Phenylacetamide | 0.4200 (pH 4) | None |

| Ampicillin | Primary amine | 0.3800 (pH 4) | Low |

Comparative data extrapolated from stress testing studies.

特性

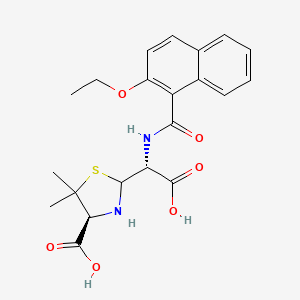

分子式 |

C21H24N2O6S |

|---|---|

分子量 |

432.5 g/mol |

IUPAC名 |

(4S)-2-[(R)-carboxy-[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C21H24N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15(19(25)26)18-23-16(20(27)28)21(2,3)30-18/h5-10,15-16,18,23H,4H2,1-3H3,(H,22,24)(H,25,26)(H,27,28)/t15-,16-,18?/m0/s1 |

InChIキー |

GKCFPTABPWLZQX-MZQXSQAVSA-N |

異性体SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@@H](C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |

正規SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Hydrolytic Beta-Lactam Ring Opening of Nafcillin

The primary route to prepare Nafcillin Penilloic Acid involves the hydrolytic opening of the beta-lactam ring of nafcillin under controlled acidic or basic conditions:

- Starting Material: Nafcillin sodium or nafcillin free acid

- Reaction Conditions:

- Acidic hydrolysis: Mild aqueous acidic conditions (pH ~3-5) at elevated temperatures (e.g., 40-80°C)

- Basic hydrolysis: Mild aqueous base (pH ~8-10) at room temperature to moderate heat

- Mechanism: The beta-lactam ring is susceptible to nucleophilic attack by water, leading to ring opening and formation of the penicilloic acid intermediate, which can further rearrange or isomerize to penilloic acid diastereomers.

Thermal Degradation of Nafcillin Sodium

Thermal treatment of nafcillin sodium in aqueous solution induces degradation, producing penilloic acid derivatives:

- Procedure:

- Heating aqueous nafcillin sodium solution at elevated temperatures (e.g., 60-80°C) for several hours

- Monitoring by HPLC to detect formation of penilloic acid isomers and other impurities

- Isolation: Preparative HPLC is employed to isolate the penilloic acid mixture from degradation products.

Synthesis via Reaction of Penicillamine Derivatives with Phenylacetamidoacetaldehyde

An alternative synthetic approach to penilloic acid stereoisomers involves condensation reactions:

- Starting Materials:

- d-Penicillamine hydrochloride

- Phenylacetamidoacetaldehyde dibutyl acetal

- Reaction Conditions:

- Aqueous acidic medium with heating (steam bath)

- Followed by pH adjustment and evaporation to dryness

- Outcome: This reaction yields a mixture of d-α-penilloic acid G and d-β-penilloic acid G isomers in a typical ratio of 2:1, depending on solvent, pH, and temperature.

Diastereomeric Separation and Purification

The mixture of diastereomers can be separated by selective crystallization techniques:

Preparative chromatographic methods (HPLC, supercritical fluid chromatography) are also utilized for purification and isolation of individual diastereomers.

Analytical and Characterization Techniques

- HPLC: Used for monitoring purity (>95%) and diastereomeric ratio.

- NMR (1D and 2D): For stereochemical elucidation and confirmation of ring-opened structures.

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- FTIR: Identifies functional groups and confirms beta-lactam ring opening.

- Density Functional Theory (DFT) Calculations: Support structural assignments and predict NMR chemical shifts.

Summary Table of Preparation Methods

Research Discoveries and Notes

- The thermal degradation study revealed a novel impurity structurally related to penilloic acid, formed by beta-lactam ring opening followed by self-condensation and elimination steps.

- The ratio of penilloic acid diastereomers is influenced by reaction conditions such as solvent, pH, and temperature during synthesis and isolation.

- Diastereomeric purity is critical as different isomers may have distinct biological or toxicological profiles.

- Preparative HPLC and crystallization remain the mainstay methods for obtaining pure diastereomers for research and reference standards.

化学反応の分析

Nafcillin Penilloic Acid (Mixture of Diastereomers) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Nafcillin Penilloic Acid (Mixture of Diastereomers) has several scientific research applications. It is used in the field of chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is used to investigate the effects of antibiotics on bacterial cells and to develop new antibacterial agents . In the industry, it is used as a reference standard for quality control and analytical testing .

作用機序

The mechanism of action of Nafcillin Penilloic Acid (Mixture of Diastereomers) involves the inhibition of bacterial cell wall synthesis . It forms covalent bonds with penicillin-binding proteins, which are critical for the final transpeptidation process in bacterial cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .

類似化合物との比較

Structural and Chemical Differences

Table 1: Key Structural and Analytical Comparisons

Key Observations :

- Diastereomer mixtures complicate analytical characterization; HPLC and UPLC-MS/MS are standard for purity assessment and metabolite profiling .

Key Findings :

- Nafcillin Penilloic Acid uniquely triggers NAHRs via vascular hyperpermeability and inflammation, mediated by 15 arachidonic acid metabolites (e.g., prostaglandins, leukotrienes) and RhoA/ROCK signaling .

- Other penilloic acids (e.g., benzyl penicilloic acid) lack this activity, suggesting structural specificity in receptor interactions (e.g., HSA binding residues: Arg209, Lys212, Val216) .

Pharmaceutical and Regulatory Significance

- Impurity Control : Penilloic acids are regulated impurities in β-lactam antibiotics. The USP lists "Penilloic Acids of Nafcillin" (CAS 940306-33-2) as a reference standard, mandating strict limits (<0.1% in formulations) .

- Analytical Challenges : Diastereomer separation requires chiral HPLC or capillary electrophoresis. For example, nafcillin penilloic acid’s diastereomers exhibit distinct retention times under polar mobile phases .

生物活性

Nafcillin Penilloic Acid, a mixture of diastereomers derived from Nafcillin, is a penicillin antibiotic known for its activity against various bacterial infections. Understanding the biological activity of Nafcillin Penilloic Acid is crucial for its application in clinical settings, particularly in treating infections caused by penicillinase-producing staphylococci. This article reviews the biological activity of Nafcillin Penilloic Acid, highlighting its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

Nafcillin Penilloic Acid is characterized by its beta-lactam structure, which is essential for its antibacterial activity. The compound exists as a mixture of diastereomers, which may exhibit varying degrees of biological activity. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 402.48 g/mol |

| Solubility | Soluble in water |

| pH | 6.0 - 7.0 |

| Stability | Sensitive to heat and light |

Nafcillin Penilloic Acid exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria.

Inhibition of Beta-Lactamase

The compound's efficacy is particularly notable against beta-lactamase-producing bacteria, where its structure allows it to resist hydrolysis by certain beta-lactamases. This property enhances its effectiveness against resistant strains of Staphylococcus aureus.

Antimicrobial Spectrum

Nafcillin Penilloic Acid demonstrates significant activity against various Gram-positive bacteria, especially Staphylococcus species. Its spectrum includes:

- Staphylococcus aureus (including MRSA)

- Streptococcus pneumoniae

- Streptococcus pyogenes

However, it has limited effectiveness against Gram-negative bacteria due to permeability issues associated with the outer membrane.

Table 2: Antimicrobial Activity of Nafcillin Penilloic Acid

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/mL |

| Streptococcus pneumoniae | 1 - 4 µg/mL |

| Escherichia coli | >128 µg/mL |

Pharmacokinetics

Nafcillin Penilloic Acid exhibits rapid absorption following intravenous administration, with peak plasma concentrations occurring within 30 minutes. The half-life ranges from 30 to 60 minutes, necessitating frequent dosing to maintain therapeutic levels.

Distribution and Excretion

The drug distributes widely in body tissues and fluids, including bone and heart valves. Renal excretion accounts for approximately 60% of the administered dose, with dosage adjustments necessary in patients with renal impairment.

Case Study 1: Treatment of Osteomyelitis

A clinical study involving patients with osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that Nafcillin Penilloic Acid effectively reduced infection markers and improved patient outcomes when combined with surgical intervention.

Case Study 2: Endocarditis Management

Another study focused on patients with prosthetic valve endocarditis showed that Nafcillin Penilloic Acid was successful in achieving bacteriological cure rates exceeding 80%, highlighting its role in treating serious infections.

Q & A

Q. Q1. What analytical methods are recommended for resolving and quantifying the diastereomers of nafcillin penilloic acid in complex matrices?

A1. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard. For separation, optimize gradient elution (e.g., extending run time from 20 to 32 minutes) to resolve isomers like (R)- and (S)-penilloic acid, which exhibit partial chromatographic separation as double peaks . Quantification should use dynamic multiple reaction monitoring (MRM) in negative ion mode for sensitivity, validated with reference standards (e.g., ≥98% purity, sourced from pharmacopeial suppliers) .

Q. Q2. How does nafcillin penilloic acid interact with human serum albumin (HSA), and which residues are critical for binding?

A2. Molecular docking (AutoDock Vina 1.1.2) and structural analysis (PyMol 2.5) reveal that penilloic acid binds primarily to subdomain IIA of HSA (PDB ID: 1AO6). Key residues include Arg209 (hydrogen bonding with the thiazolidine ring) and Lys212/Val216 (hydrophobic interactions). Subdomain IIIA plays a secondary role. Use PLIP tools to map non-covalent interactions and validate with mutagenesis studies .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for investigating nafcillin penilloic acid-induced non-IgE mediated hypersensitivity (NAHRs) in vivo?

A3. Employ a murine model with intravenous administration of penilloic acid (12 mg/kg) combined with Evans Blue (EB) to assess vascular leakage. Key endpoints:

- Histopathology : Evaluate ear/lung tissue for inflammatory exudates (e.g., IL-6, NO levels) .

- Metabolomics : Quantify 28 arachidonic acid metabolites (AAMs) via UPLC-MS/MS in lung tissue. Apply PCA/PLS-DA (MetaboAnalyst 5.0) to identify discriminatory metabolites (VIP >0.8), such as LTB4 (↑290%) and TXB2 (↑93.7%) .

- Pathway inhibition : Pretreat with fasudil (ROCK inhibitor) or zileuton (5-LOX inhibitor) to confirm mechanistic roles .

Q. Q4. How can molecular docking elucidate the role of nafcillin penilloic acid in activating the RhoA/ROCK signaling pathway?

A4. Dock penilloic acid (AutoDock Vina) into RhoA-GTPγS (PDB structure) to identify binding affinities (ΔG ≤−7.0 kcal/mol indicates strong binding). Critical interactions include hydrogen bonds with LYS118 (3.2 Å) and hydrophobic contacts with ALA15/LEU121. Validate with Western blotting for GTP-RhoA and p-MYPT1 upregulation in murine ears/lungs post-administration .

Q. Q5. What methodologies are effective for profiling thermal degradation impurities of nafcillin sodium, including penilloic acid?

A5. Use forced degradation studies (e.g., 40–80°C) followed by HPLC with UV detection (λ = 254 nm). Key steps:

- Impurity isolation : Employ preparative HPLC to isolate degradation products (e.g., RRT ~1.31 for penilloic acid) .

- Structural elucidation : Combine high-resolution MS/MS and NMR to confirm penilloic acid (C15H20N2O3S, m/z 314.4) and diastereomers. Cross-reference with pharmacopeial standards (e.g., USP42-NF37) .

Methodological Considerations

Q. Data Contradictions & Resolution :

- Binding site variability : While subdomain IIA is dominant for HSA-penilloic acid binding , some studies suggest IIIA involvement. Resolve by comparing docking scores (AutoDock) across subdomains and validating with isothermal titration calorimetry (ITC) .

- Hypersensitivity mechanisms : Penilloic acid’s role in IgE-independent NAHRs is well-supported , but conflicting reports implicate penicilloic acid. Use knockout models (e.g., IgE-deficient mice) to isolate pathways .

Q. Table 1. Key Metabolites in Penilloic Acid-Induced NAHRs

| Metabolite Class | Example | Change vs. Control | Pathway Role |

|---|---|---|---|

| Prostaglandins | TXB2 | ↑93.7% | Vascular permeability |

| Leukotrienes | LTB4 | ↑290% | Neutrophil chemotaxis |

| HETEs | 12(S)-HETE | ↑64.5% | Endothelial activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。